3-(Methoxymethyl)-3-methyloxetane
Overview
Description
3-(Methoxymethyl)-3-methyloxetane is an organic compound with the molecular formula C6H12O2 It is a derivative of oxetane, a four-membered cyclic ether, and features a methoxymethyl group and a methyl group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-3-methyloxetane typically involves the reaction of 3-methyloxetan-3-ol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-3-methyloxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into simpler alcohols or ethers.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with carbonyl functionalities, while reduction can produce alcohols or ethers.
Scientific Research Applications
3-(Methoxymethyl)-3-methyloxetane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-3-methyloxetane involves its interaction with various molecular targets and pathways. The methoxymethyl group can act as a protecting group for hydroxyl functionalities, allowing selective reactions to occur at other sites in the molecule. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-Methyloxetane: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
3-(Hydroxymethyl)-3-methyloxetane: Contains a hydroxymethyl group instead of a methoxymethyl group, which can influence its reactivity and applications.
3-(Chloromethyl)-3-methyloxetane: Features a chloromethyl group, making it more reactive towards nucleophiles compared to the methoxymethyl derivative.
Uniqueness
3-(Methoxymethyl)-3-methyloxetane is unique due to the presence of both a methoxymethyl group and a methyl group on the oxetane ring. This combination of functional groups provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
3-(methoxymethyl)-3-methyloxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(3-7-2)4-8-5-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNCACXJEDBLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553512 | |
Record name | 3-(Methoxymethyl)-3-methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34493-11-3 | |
Record name | 3-(Methoxymethyl)-3-methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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